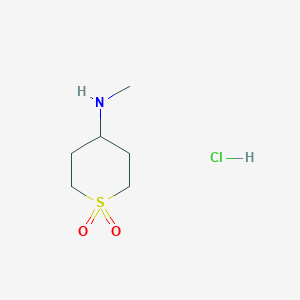
5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine is a chemical compound belonging to the class of indanone derivatives. Indanone derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of methoxy groups at the 5 and 6 positions, a methyl group on the nitrogen atom, and a dihydroindenamine core structure.
Vorbereitungsmethoden
The synthesis of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine involves several steps. One common method includes the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is reacted with various nucleophiles . The reaction conditions typically involve the use of aliphatic amines such as piperidine, N-methyl piperazine, and morpholine under controlled conditions to yield the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. For example, indanone derivatives are known to inhibit acetylcholine esterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease treatment. The compound may also interact with other molecular targets, depending on its specific structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds such as:
5,6-Dimethoxy-1-indanone: This compound shares the same core structure but lacks the N-methyl group, resulting in different chemical and biological properties.
N-methyl piperazine derivatives: These compounds have similar amine functionalities but differ in their core structures and substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and N-methyl groups, which contribute to its distinct chemical reactivity and biological activity .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine involves the reduction of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one followed by N-methylation of the resulting 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine.", "Starting Materials": [ "5,6-dimethoxy-2,3-dihydro-1H-inden-1-one", "Methylamine", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 g) in methanol (20 mL) and add sodium borohydride (0.5 g) slowly with stirring at room temperature.", "Step 2: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 3: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2-3.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine as a yellow oil (0.8 g, 80%).", "Step 6: Dissolve 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (0.8 g) in methanol (10 mL) and add methylamine (1.0 mL, 40% in water) slowly with stirring at room temperature.", "Step 7: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 8: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel using ethyl acetate/hexanes as the eluent to obtain 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine as a yellow oil (0.6 g, 60%)." ] } | |
CAS-Nummer |
784078-63-3 |
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-13-10-5-4-8-6-11(14-2)12(15-3)7-9(8)10/h6-7,10,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
KEYPMNRVHLLDQF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCC2=CC(=C(C=C12)OC)OC |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



